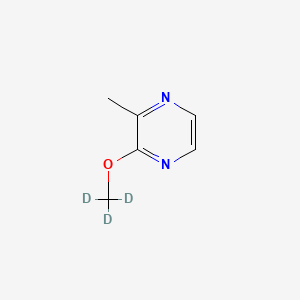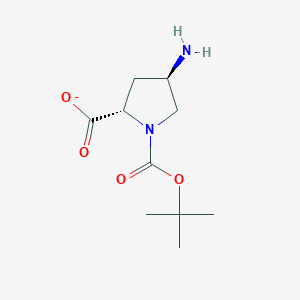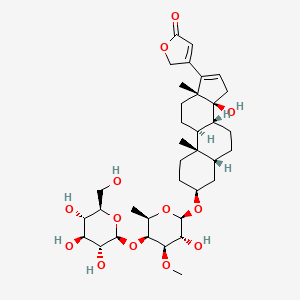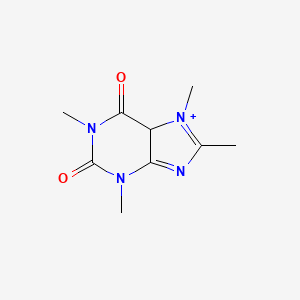
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione typically involves the methylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways. For example, it may act as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7,9-tetramethyl-8H-purin-1-ium-2,6-dione: Another methylated purine derivative with similar properties.
1,3,7-trimethylxanthine:
1,3,7-trimethyluric acid: A related compound with distinct metabolic pathways.
Uniqueness
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C9H13N4O2+ |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h6H,1-4H3/q+1 |
Clave InChI |
ZKINMOLAUXLIEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



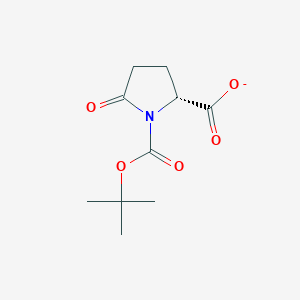
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)


![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)
![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)

![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)
